

A Comparative Analysis of the Biological Activity of (R)- and (S)-Enantiomers

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylpropionic acid

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The three-dimensional structure of a molecule is a critical determinant of its biological function. In pharmacology, the chirality of a drug can lead to significant differences in efficacy, metabolism, and toxicity between its enantiomeric forms—(R) and (S) isomers. This guide provides an objective comparison of the biological activities of enantiomers for three notable drugs: Thalidomide, Ketamine, and Propranolol, supported by quantitative data and detailed experimental methodologies.

Thalidomide: A Stark Example of Enantioselective Toxicity

Thalidomide is a chiral drug that became a tragic yet powerful example of the importance of stereochemistry in drug safety.^[1] Initially marketed as a racemic mixture for treating morning sickness, its devastating teratogenic effects were later attributed to one of its enantiomers.^[1]

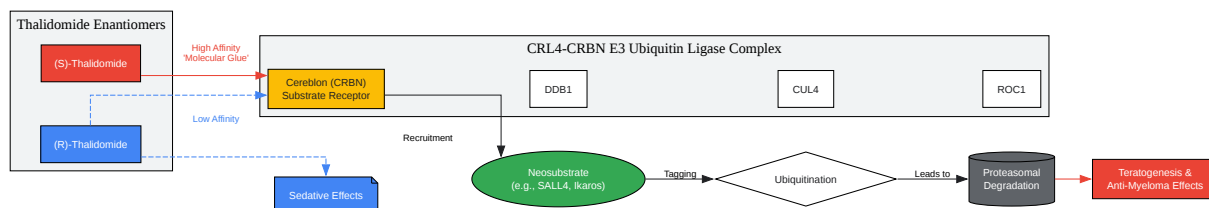
The (R)-enantiomer of thalidomide possesses the desired sedative and anti-inflammatory properties, while the (S)-enantiomer is responsible for the severe birth defects.^{[1][2]} This profound difference in biological activity stems from their differential binding to the protein Cereblon (CRBN).^[2] The (S)-enantiomer binds to CRBN with significantly higher affinity, leading to the degradation of specific transcription factors essential for limb development.^[2]

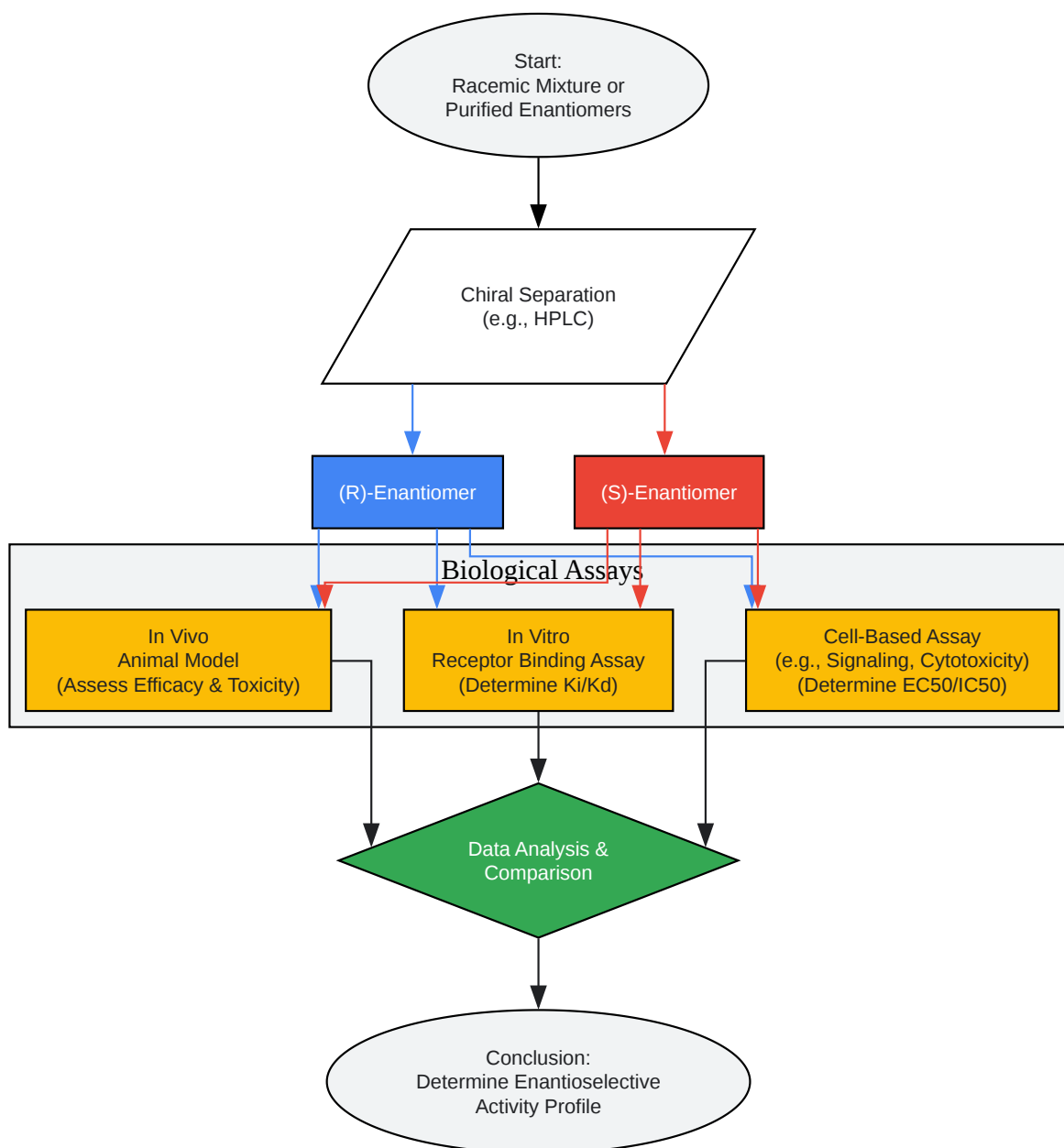
It is crucial to note that the enantiomers of thalidomide can interconvert in vivo, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the risk of teratogenicity.[2]

Data Presentation: Thalidomide Enantiomer Activity

Enantiomer	Target Protein	Binding Affinity (Kd)	Primary Biological Effect	Reference
(S)-Thalidomide	Cereblon (CRBN)	~250 nM	Teratogenic, Anti-myeloma	[3]
(R)-Thalidomide	Cereblon (CRBN)	~2.5 μ M (~10-fold weaker)	Sedative	[3]

Mandatory Visualization: Thalidomide-Cereblon Interaction Pathway





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